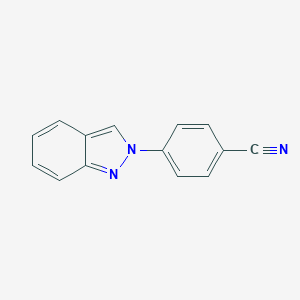
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in scientific research. It belongs to the class of sulfonamides and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. It can also be used to study the interactions between proteins and small molecules, as well as their effects on cellular processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes such as DNA replication, cell division, and apoptosis. It may also modulate the activity of certain receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes and proteins. It may also have neuroprotective effects and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments is its unique chemical structure and properties. It has a high degree of selectivity and potency, making it an ideal lead compound for drug development. However, its limitations include its low solubility in water and its potential toxicity in high doses.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone. These include further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its applications in other scientific research fields such as neuroscience and immunology. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of new and improved compounds with enhanced properties and potential therapeutic applications.
Conclusion
In conclusion, 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in various scientific research fields. Its unique chemical structure and properties make it an ideal lead compound for drug development, and its potential as a therapeutic agent for various diseases warrants further investigation.
Synthesemethoden
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction of 2-(4-methylquinolin-2-ylsulfanyl)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using standard techniques.
Eigenschaften
Produktname |
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
|---|---|
Molekularformel |
C19H15NO3S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C19H15NO3S/c1-12-8-19(20-15-5-3-2-4-14(12)15)24-10-16(21)13-6-7-17-18(9-13)23-11-22-17/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
WLQLQOARHVMJPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)





![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)